molecular formula C10H14N2O B13436221 2-Pyridin-4-ylmethyl-morpholine

2-Pyridin-4-ylmethyl-morpholine

Cat. No.: B13436221
M. Wt: 178.23 g/mol
InChI Key: CHZMFVJBVUYAPZ-UHFFFAOYSA-N
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Description

2-Pyridin-4-ylmethyl-morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring via a methylene bridge. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-ylmethyl-morpholine typically involves the reaction of 4-pyridylmethyl chloride with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-4-ylmethyl-morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Pyridin-4-ylmethyl-morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyridin-4-ylmethyl-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Pyrrolidine: Another nitrogen-containing heterocycle with significant biological activity.

    Piperidine: Widely used in medicinal chemistry for drug design.

    Pyrimidine: Known for its applications in pharmaceuticals and agrochemicals.

Uniqueness: 2-Pyridin-4-ylmethyl-morpholine is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in multiple research fields.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)morpholine

InChI

InChI=1S/C10H14N2O/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12H,5-8H2

InChI Key

CHZMFVJBVUYAPZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CC=NC=C2

Origin of Product

United States

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